molecular formula C11H14N2S B1622202 Isotiquimide CAS No. 56717-18-1

Isotiquimide

Cat. No. B1622202
Key on ui cas rn: 56717-18-1
M. Wt: 206.31 g/mol
InChI Key: PWPWEYFVLITGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH3:19][c:20]1[cH:21][cH:22][n:23][c:24]2[c:29]1[CH2:28][CH2:27][CH2:26][CH2:25]2.[CH3:30][Si:31]([CH3:32])([CH3:33])[N:34]=[C:35]=[S:36].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[ClH:37].[OH2:44].[cH:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1>>[CH3:19][c:20]1[cH:21][cH:22][n:23][c:24]2[c:29]1[CH2:28][CH2:27][CH2:26][CH:25]2[C:35]([NH2:34])=[S:36]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccnc2c1CCCC2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)NC(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
Cc1ccnc2c1CCCC2C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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